3-Nitrofluoranthen-9-ol

Genotoxicity Nitro-PAH metabolism Ames assay

3-Nitrofluoranthen-9-ol (CAS 115664-59-0), also cataloged as 4-Nitrofluoranthen-8-ol under alternative nomenclature systems, is a monohydroxylated phenolic metabolite of the environmental carcinogen 3-nitrofluoranthene (3-NFA). This compound, with molecular formula C16H9NO3 and molecular weight 263.25 g/mol, belongs to the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class—ubiquitous environmental contaminants originating from incomplete combustion processes including diesel emissions and biomass burning.

Molecular Formula C16H9NO3
Molecular Weight 263.25 g/mol
CAS No. 115664-59-0
Cat. No. B047296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrofluoranthen-9-ol
CAS115664-59-0
Synonyms3-Nitrofluoranthen-9-ol
Molecular FormulaC16H9NO3
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)O)[N+](=O)[O-]
InChIInChI=1S/C16H9NO3/c18-9-4-5-10-11-2-1-3-13-15(17(19)20)7-6-12(16(11)13)14(10)8-9/h1-8,18H
InChIKeyVTHBPJUVHANJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrofluoranthen-9-ol (CAS 115664-59-0): Nitro-PAH Metabolite for Differentiated Mutagenicity Research


3-Nitrofluoranthen-9-ol (CAS 115664-59-0), also cataloged as 4-Nitrofluoranthen-8-ol under alternative nomenclature systems, is a monohydroxylated phenolic metabolite of the environmental carcinogen 3-nitrofluoranthene (3-NFA) [1]. This compound, with molecular formula C16H9NO3 and molecular weight 263.25 g/mol, belongs to the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class—ubiquitous environmental contaminants originating from incomplete combustion processes including diesel emissions and biomass burning [2]. Its primary research utility lies not in standalone bioactivity but as a structurally defined, position-specific probe for interrogating the metabolic activation and detoxification pathways of 3-nitrofluoranthene in biological systems .

Why 3-Nitrofluoranthen-9-ol Cannot Be Substituted with Other Nitrofluoranthene Isomers or Metabolites


Within the nitrofluoranthene metabolic network, substitution with structurally proximal isomers—particularly 3-nitrofluoranthen-8-ol (3NF-8-ol) or the parent compound 3-nitrofluoranthene—invalidates experimental results due to fundamentally divergent mutagenic potencies. The C8 and C9 hydroxy isomers of 3-nitrofluoranthene exhibit mutagenicity differences spanning an order of magnitude, despite differing only in the position of a single hydroxyl group on the fluoranthene skeleton [1]. These potency discrepancies arise from distinct mechanisms of metabolic activation involving differential substrate suitability for nitroreductase and O-acetyltransferase enzymes, as well as varied capacities to form DNA-reactive imine quinone intermediates [2][3]. Consequently, analytical calibration standards, metabolic pathway studies, and structure-activity relationship investigations demand isomer-specific, analytically authenticated material rather than generic nitrofluoranthene mixtures or alternative positional isomers.

Quantitative Differentiation Evidence: 3-Nitrofluoranthen-9-ol vs. Structural Comparators


10-Fold Reduced Mutagenicity vs. 3-Nitrofluoranthene and 3NF-8-ol in TA98 Ames Assay

In Salmonella typhimurium strain TA98 (without S9 metabolic activation), the mutagenic potency of 3-nitrofluoranthen-9-ol (3NF-9-ol) is approximately 10-fold lower than that of both the parent compound 3-nitrofluoranthene and its C8-hydroxy positional isomer 3-nitrofluoranthen-8-ol [1]. This differential effect is position-specific: hydroxylation at the C9 position substantially attenuates mutagenic activity, whereas hydroxylation at the C8 position maintains potency comparable to the unmetabolized parent [1]. The reduced mutagenicity of 3NF-9-ol cannot be extrapolated from structural similarity alone, as the C8 and C9 isomers are positional isomers with divergent biological fates [2].

Genotoxicity Nitro-PAH metabolism Ames assay

TA100 Strain-Dependent Mutagenicity: Positive Response in TA100 vs. Non-Mutagenicity in TA100-Tn5-1,8DNP1012

3-Nitrofluoranthen-9-ol demonstrates strain-specific mutagenicity in the Ames assay that differs from the parent compound's activation profile. While 3-nitrofluoranthene and 3NF-8-ol are mutagenic in TA100, 3NF-6-ol and 3NF-9-ol are considerably less mutagenic in this strain [1]. Critically, none of the phenolic metabolites of 3-nitrofluoranthene—including 3NF-9-ol—exhibit mutagenicity in TA100-Tn5-1,8DNP1012, a strain deficient in both the 1,8-dinitropyrene nitroreductase and O-esterificase activities [1]. This contrasts with the parent compound, which retains some activity in this strain. The complete loss of mutagenicity in the double-deficient strain indicates that 3NF-9-ol's residual mutagenic activity is strictly dependent on O-acetyltransferase-mediated activation pathways rather than direct nitroreduction [2].

Bacterial mutagenesis Nitroreductase O-acetyltransferase

Positional Isomer Differentiation: 500 MHz 1H NMR Enables Unambiguous Discrimination from 3NF-8-ol

One- and two-dimensional 1H NMR spectroscopy at 500 MHz enables definitive structural discrimination between 3-nitrofluoranthen-9-ol and its positional isomer 3-nitrofluoranthen-8-ol—a critical distinction given that prior literature misassigned these structures [1]. The correct assignment of the site of hydroxy substitution was achieved through complete analysis of NMR spectral data, confirming that metabolites previously reported with reversed assignments are in fact distinct compounds [1]. Chemical shift analysis further reveals that the nitro group is not strictly coplanar with the aromatic ring system in solution, and that metabolism at a distant site can alter the conformation about the C-N bond of the nitro group [2].

Analytical chemistry NMR spectroscopy Structural confirmation

Species-Specific Metabolic Formation: Rat and Mouse Microsomes Preferentially Produce 3NF-9-ol

Liver microsomal metabolism studies reveal species-specific formation patterns for 3-nitrofluoranthen-9-ol. Microsomes isolated from Sprague-Dawley rat liver and C57B16 mouse liver preferentially metabolize 3-nitrofluoranthene to 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol as major metabolites [1]. In contrast, microsomes from Hartley guinea-pig liver preferentially metabolize 3-nitrofluoranthene to 3-nitrofluoranthen-6-ol, with 3NF-9-ol representing a different proportional contribution [1]. This species-dependent regioselectivity in hydroxylation—directed by the nitro group toward the C6-C10 positions rather than C1-C5—means 3NF-9-ol serves as a marker metabolite for rat and mouse metabolic pathways specifically [2].

Xenobiotic metabolism Species differences In vitro toxicology

Nitrofluoranthene Isomer Mutagenicity Hierarchy: 3-Nitrofluoranthene > 2-Nitrofluoranthene in TA98

Within the nitrofluoranthene isomer series, nitration at the 3-position of fluoranthene enhances mutagenic potency more strongly than nitration at the 2-position. At doses of 1.0 µg/plate against Salmonella typhimurium TA98 (without S9 activation), 3-nitrofluoranthene induces 3,055 revertants per plate, while 2-nitrofluoranthene induces 1,539 revertants per plate—a near 2-fold difference in potency [1]. This isomer-specific potency hierarchy extends to dinitrofluoranthenes: 1,3-dinitrofluoranthene is more potent than 1,2-dinitrofluoranthene, consistent with the enhanced activity conferred by nitro substitution at the 3-position [2]. The parent compound 3-nitrofluoranthene is also more mutagenic than 1-nitropyrene in short-term mutation assays, both with and without added liver microsomal fractions [3].

Structure-activity relationship Environmental mutagenesis Nitro-PAH potency

Validated Application Scenarios for 3-Nitrofluoranthen-9-ol Procurement


Analytical Reference Standard for Nitro-PAH Metabolite Identification in Environmental and Biological Matrices

Authenticated 3-nitrofluoranthen-9-ol serves as an essential calibration and identification standard for GC-MS and HPLC analysis of environmental samples (air particulate matter, diesel exhaust extracts, combustion emissions) and biological matrices (urine, tissue homogenates, microsomal incubations) containing 3-nitrofluoranthene metabolites [1]. The compound's defined retention characteristics and mass spectral fragmentation pattern enable unambiguous peak assignment, particularly for distinguishing 3NF-9-ol from co-eluting positional isomers such as 3NF-8-ol and 3NF-6-ol [2]. Given that 3-nitrofluoranthene is among the most abundant and mutagenically potent nitro-PAHs in ambient air and diesel particulate matter, accurate quantification of its metabolic endpoints—including 3NF-9-ol—is critical for exposure assessment and risk characterization studies [3].

In Vitro Metabolism Studies Requiring a Low-Mutagenicity Metabolic Endpoint Control

3-Nitrofluoranthen-9-ol provides a defined, position-specific substrate for investigating the enzymatic mechanisms governing nitro-PAH metabolic detoxification versus bioactivation. Its approximately 10-fold reduced mutagenic potency relative to 3-nitrofluoranthene and 3NF-8-ol in the TA98 Ames assay [1] establishes it as a benchmark 'detoxification endpoint' compound. Researchers can use 3NF-9-ol as a control to validate experimental systems designed to measure reductive versus oxidative metabolic pathways, O-acetyltransferase-dependent activation, or species-specific regioselectivity in hydroxylation reactions [2]. This is particularly relevant for studies using rat or mouse hepatic microsomal preparations, where 3NF-9-ol is produced as a major metabolite alongside 3NF-8-ol [3].

Structure-Activity Relationship (SAR) Studies on Nitro-PAH Genotoxicity

The C8/C9 hydroxy isomer pair of 3-nitrofluoranthene represents a critical model system for elucidating how subtle changes in hydroxylation position alter mutagenic potency, nitro group conformation, and capacity for imine quinone formation [1]. 3NF-9-ol serves as the low-activity comparator in head-to-head SAR investigations with 3NF-8-ol (high activity) and 3NF-6-ol (intermediate activity). The 1H NMR spectral assignments at 500 MHz provide the structural confirmation necessary for rigorous SAR studies, enabling correlation of mutagenicity differences with chemical shift substituent effects, electronegativity parameters, and solution-phase nitro group conformation [2]. This isomer pair is also valuable for testing hypotheses regarding the predictive limitations of nitro group reduction potential as a mutagenicity correlate in the nitrofluoranthene series [3].

Species-Specific Metabolic Pathway Characterization in Rodent Models

3-Nitrofluoranthen-9-ol is preferentially formed as a major metabolite in rat and mouse liver microsomal preparations but not in guinea-pig systems, which favor C6 hydroxylation [1]. This species-dependent metabolic regioselectivity makes 3NF-9-ol a valuable marker compound for studies requiring rodent-specific pathway characterization. Researchers investigating comparative nitro-PAH metabolism across species, developing in vitro-to-in vivo extrapolation (IVIVE) models, or validating human-relevant metabolic predictions can employ 3NF-9-ol as an authenticated reference standard for quantifying rodent metabolic profiles against which alternative model systems (guinea-pig, human hepatocytes, recombinant enzyme systems) may be benchmarked [2].

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